molecular formula C6H8ClF3N4 B1446411 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride CAS No. 1013905-12-8

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

Cat. No. B1446411
M. Wt: 228.6 g/mol
InChI Key: IMHKQIUGWAESGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” is a chemical compound with the molecular formula C6H3F3N4 . It belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, which includes “2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride”, has been effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . More detailed synthesis procedures can be found in related research .

Scientific Research Applications

Anticonvulsant Activity

Several studies have synthesized and tested derivatives of triazolo[1,5-a]pyrazine for anticonvulsant properties. For example, novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives were prepared and evaluated in rodent models of epilepsy. These compounds, including meta-trifluoromethyl and meta-trifluoromethoxy derivatives, displayed broad spectra of activity across preclinical seizure models, suggesting the potential of fluorinated derivatives in enhancing anticonvulsant potency (Dawidowski et al., 2014).

Renin Inhibitory Activity

Research on 1,2,4-triazolo[4,3-a]pyrazine derivatives has revealed their potential as human renin inhibitors, which could have significant implications for treating hypertension and cardiovascular diseases. These derivatives, incorporating transition-state mimetics like (3S,4S)-5-cyclohexyl-3,4-diaminopentanoic acid, have demonstrated high potency in inhibiting partially purified human renin, showing promise for further therapeutic exploration (Bradbury et al., 1991).

Cardiovascular Effects

The compound class related to 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine has also been investigated for cardiovascular applications. Specifically, 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been studied as cAMP phosphodiesterase inhibitors, showing potential as new cardiovascular agents. These inhibitors have demonstrated significant cardiac output increases in animal models, suggesting their utility in treating cardiovascular conditions (Novinson et al., 1982).

properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4.ClH/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHKQIUGWAESGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 3
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 4
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 5
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 6
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

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